molecular formula C6H8N2S B034323 N-(Methylsulfanyl)-2-pyridinamine CAS No. 103375-66-2

N-(Methylsulfanyl)-2-pyridinamine

Cat. No. B034323
M. Wt: 140.21 g/mol
InChI Key: ZOKSCXZVEPICQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methylsulfanyl)-2-pyridinamine, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a small molecule that has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

The mechanism of action of N-(Methylsulfanyl)-2-pyridinamine involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histone proteins. This alteration in histone acetylation can lead to changes in gene expression, which can ultimately result in cell cycle arrest, apoptosis, and differentiation. In addition to histone proteins, HDAC enzymes also deacetylate non-histone proteins, including transcription factors, chaperone proteins, and cytoskeletal proteins. The inhibition of HDAC enzymes by N-(Methylsulfanyl)-2-pyridinamine can also lead to the acetylation of these non-histone proteins, which can further alter gene expression and cellular function.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(Methylsulfanyl)-2-pyridinamine are primarily related to its inhibition of HDAC enzymes. The accumulation of acetylated histone proteins can lead to changes in gene expression, which can ultimately result in cell cycle arrest, apoptosis, and differentiation. In addition to its effects on histone proteins, N-(Methylsulfanyl)-2-pyridinamine can also alter the acetylation status of non-histone proteins, which can further impact cellular function.

Advantages And Limitations For Lab Experiments

One advantage of using N-(Methylsulfanyl)-2-pyridinamine in lab experiments is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, N-(Methylsulfanyl)-2-pyridinamine selectively inhibits class I HDAC enzymes, which are primarily responsible for the deacetylation of histone proteins. This specificity can reduce off-target effects and increase the likelihood of achieving the desired therapeutic effect.
One limitation of using N-(Methylsulfanyl)-2-pyridinamine in lab experiments is its potential toxicity. HDAC inhibitors have been shown to have toxic effects on normal cells, and N-(Methylsulfanyl)-2-pyridinamine is no exception. In addition, the use of HDAC inhibitors in cancer therapy can lead to the development of drug resistance, which can limit their effectiveness over time.

Future Directions

For research on N-(Methylsulfanyl)-2-pyridinamine include the development of combination therapies, more selective HDAC inhibitors, and the study of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(Methylsulfanyl)-2-pyridinamine involves the reaction of 2-chloro-5-nitropyridine with thioacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield N-(Methylsulfanyl)-2-pyridinamine. The overall yield of the synthesis is approximately 30% (1).

Scientific Research Applications

N-(Methylsulfanyl)-2-pyridinamine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells (2). N-(Methylsulfanyl)-2-pyridinamine works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and HDAC inhibitors such as N-(Methylsulfanyl)-2-pyridinamine can alter the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.
In addition to cancer, N-(Methylsulfanyl)-2-pyridinamine has also been studied for its potential therapeutic applications in inflammation and neurological disorders. In animal models of inflammatory bowel disease, N-(Methylsulfanyl)-2-pyridinamine has been shown to reduce inflammation and improve gut barrier function (3). In animal models of Alzheimer's disease, N-(Methylsulfanyl)-2-pyridinamine has been shown to improve cognitive function and reduce amyloid beta accumulation (4).

properties

CAS RN

103375-66-2

Product Name

N-(Methylsulfanyl)-2-pyridinamine

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

N-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C6H8N2S/c1-9-8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8)

InChI Key

ZOKSCXZVEPICQL-UHFFFAOYSA-N

SMILES

CSNC1=CC=CC=N1

Canonical SMILES

CSNC1=CC=CC=N1

synonyms

Methanesulfenamide, N-2-pyridinyl- (9CI)

Origin of Product

United States

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